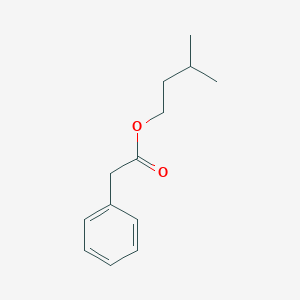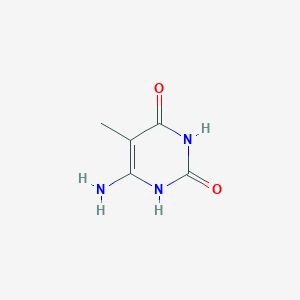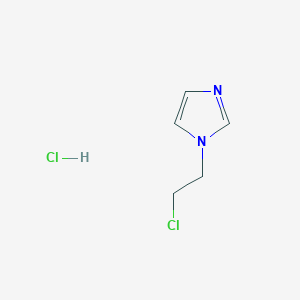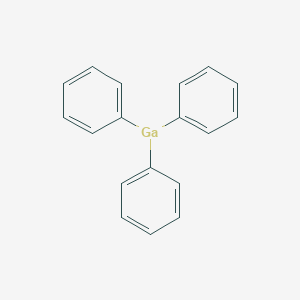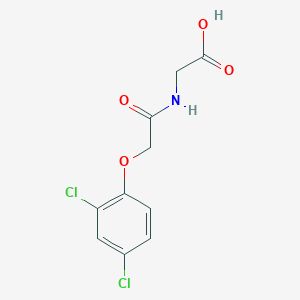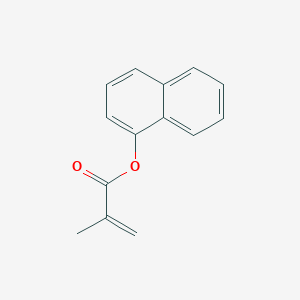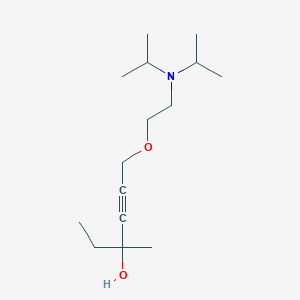
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as HDEE and is a potent inhibitor of the enzyme acetylcholinesterase.
作用機序
HDEE works by binding to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. HDEE also has a high affinity for the enzyme, which makes it a potent inhibitor.
生化学的および生理学的効果
HDEE has been shown to have several biochemical and physiological effects. The compound can improve cognitive function, increase the levels of acetylcholine in the brain, and reduce the activity of acetylcholinesterase. HDEE has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
実験室実験の利点と制限
One advantage of using HDEE in lab experiments is that it is a potent inhibitor of acetylcholinesterase. This makes it an ideal compound for studying the role of acetylcholine in the brain. However, one limitation of using HDEE is that it can be toxic at high concentrations. Researchers must be careful when handling this compound and ensure that they are using the appropriate safety measures.
将来の方向性
There are several future directions for research on HDEE. One area of research is to investigate the potential use of HDEE in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to develop new derivatives of HDEE that have improved potency and selectivity for acetylcholinesterase. Finally, researchers can study the mechanism of action of HDEE in more detail to gain a better understanding of how it works at the molecular level.
Conclusion
In conclusion, HDEE is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is a potent inhibitor of acetylcholinesterase and has been studied for its potential use in the treatment of Alzheimer's disease. HDEE has several biochemical and physiological effects, including improving cognitive function and reducing oxidative stress. While there are advantages to using HDEE in lab experiments, researchers must also be aware of the limitations and take appropriate safety measures. Finally, there are several future directions for research on HDEE, including investigating its potential use in the treatment of other neurological disorders and developing new derivatives with improved potency and selectivity.
合成法
The synthesis of HDEE involves the reaction of 4-hexyn-3-ol and diisopropylamine with ethyl chloroformate in the presence of a base. This reaction results in the formation of HDEE as the final product. The synthesis of HDEE is a straightforward process and can be performed in a laboratory setting.
科学的研究の応用
HDEE has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, HDEE can increase the levels of acetylcholine in the brain, which can improve cognitive function.
特性
CAS番号 |
16498-05-8 |
|---|---|
製品名 |
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl- |
分子式 |
C15H29NO2 |
分子量 |
255.4 g/mol |
IUPAC名 |
6-[2-[di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol |
InChI |
InChI=1S/C15H29NO2/c1-7-15(6,17)9-8-11-18-12-10-16(13(2)3)14(4)5/h13-14,17H,7,10-12H2,1-6H3 |
InChIキー |
IQMQEMUEZMXKRR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
正規SMILES |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
同義語 |
4-Hexyn-3-ol, 3-methyl-6-[2-(diisopropylamino)ethoxy]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



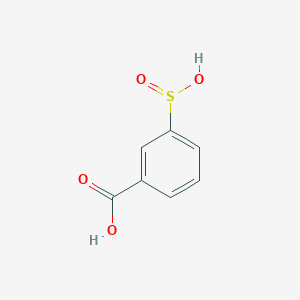
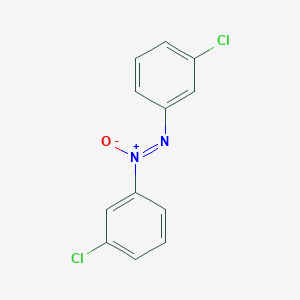
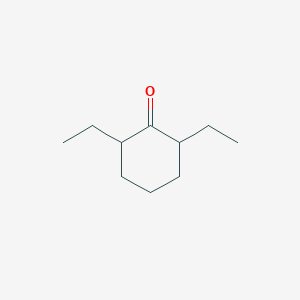
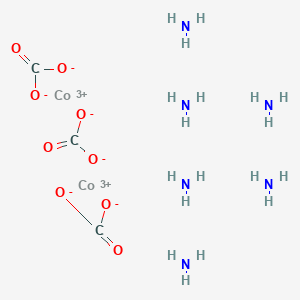
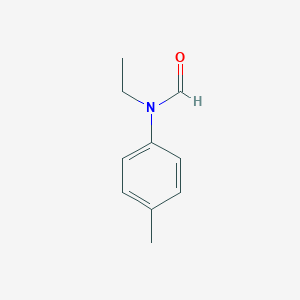
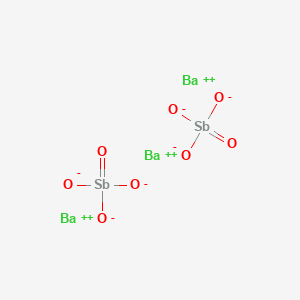
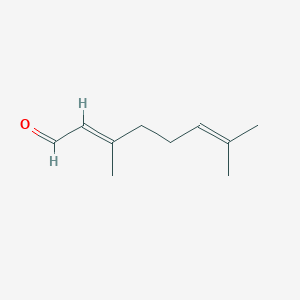
![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
